molecular formula C11H11NO B11916383 1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile

1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B11916383
M. Wt: 173.21 g/mol
InChI Key: FJLWGJMKAAFNCT-UHFFFAOYSA-N
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Description

1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This specific compound features a methoxy group at the first position, a nitrile group at the fifth position, and a partially saturated cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxy-2,3-dihydro-1H-indene and a suitable nitrile source.

    Reaction Conditions: The nitrile group is introduced through a nucleophilic substitution reaction. Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically carried out at elevated temperatures (80-120°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Halogenated indenes, nitroindenes

Scientific Research Applications

1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-2,3-dihydro-1H-indene-2-carbonitrile
  • 1-methoxy-2,3-dihydro-1H-indene-3-carbonitrile
  • 1-methoxy-2,3-dihydro-1H-indene-4-carbonitrile

Uniqueness

1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the first position and the nitrile group at the fifth position provides distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile

InChI

InChI=1S/C11H11NO/c1-13-11-5-3-9-6-8(7-12)2-4-10(9)11/h2,4,6,11H,3,5H2,1H3

InChI Key

FJLWGJMKAAFNCT-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=C1C=CC(=C2)C#N

Origin of Product

United States

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